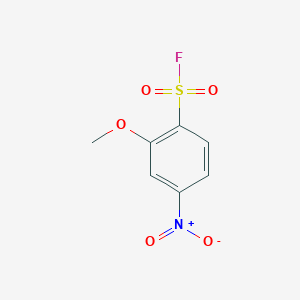

2-Methoxy-4-nitrobenzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Contemporary Organic Synthesis

Sulfonyl fluorides have emerged as crucial building blocks and intermediates in organic synthesis, drug discovery, chemical biology, and materials science. acs.orgacs.orgnih.govresearchgate.netrsc.org Their value stems from a unique balance of reactivity and stability, particularly when compared to their more common sulfonyl chloride counterparts. nih.gov This stability allows them to be used in a wide array of chemical transformations and applications, including as covalent inhibitors and biological probes. nih.govresearchgate.net

The incorporation of a sulfonyl fluoride (B91410) group can enhance the biological activities of molecules or introduce new functions. researchgate.net In medicinal chemistry and chemical biology, they are recognized as "privileged warheads" capable of probing enzyme binding sites and forming covalent bonds with specific amino acid residues like tyrosine, lysine, and histidine. acs.orgacs.orgrsc.orgenamine.netuga.edu This ability to target residues other than the traditionally targeted cysteine expands the druggable proteome, opening new avenues for therapeutic intervention. uga.edunih.govtandfonline.com The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has significantly amplified their importance, establishing them as key connectors for assembling complex molecules. acs.orgsigmaaldrich.comsigmaaldrich.comchemicalbook.comresearchgate.net

Structural Characteristics and Distinctive Reactivity of Arylsulfonyl Fluorides

The distinctive properties of arylsulfonyl fluorides are rooted in the unique nature of the sulfur(VI)-fluorine (S-F) bond. This bond is exceptionally strong, rendering sulfonyl fluorides resistant to hydrolysis, thermolysis, oxidation, and reduction. acs.orgnih.govresearchgate.netnih.gov In contrast, the sulfur(VI)-chlorine bond in sulfonyl chlorides is much more susceptible to reductive collapse, which can limit their application. nih.govnih.gov

This inherent stability means that sulfonyl fluorides exhibit high chemoselectivity. researchgate.net While they are generally stable under physiological conditions, their reactivity can be "unleashed" under specific catalytic conditions, allowing for precise and controlled reactions with nucleophiles. nih.gov This latent reactivity is a cornerstone of their utility in click chemistry. nih.gov While sulfonyl chlorides may react more readily with sterically hindered amines, sulfonyl fluorides often show better results with amines that have other functional groups. nih.govresearchgate.net Hirshfeld surface analysis reveals that the fluorine atom in sulfonyl fluorides does not typically participate in hydrogen bonding, unlike the chlorine in sulfonyl chlorides, but it does form close interactions with π bonds. nih.gov

Historical Development and the Evolution of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

While many foundational aspects of sulfur(VI) fluoride reactivity were discovered in the mid-20th century, this area of chemistry was largely overlooked until recently. nih.govadvanceseng.com The modern resurgence of interest is primarily due to the work of Nobel laureate K. Barry Sharpless and his colleagues, who in 2014 introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of click reactions. nih.govuga.eduresearchgate.netnih.govscripps.edunih.govlbl.gov

Click chemistry, a concept first introduced by Sharpless in the mid-1990s, focuses on reactions that are modular, high-yielding, and generate only inoffensive byproducts. uga.eduscripps.edu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the first reaction to meet these criteria perfectly. scripps.edu SuFEx was later established as the second "perfect" click reaction. scripps.edu It involves the exchange of a fluorine atom from a high-oxidation-state sulfur(VI) center with a nucleophile, typically from an alcohol or amine. acs.orgnih.gov This process is often facilitated by catalysts such as hindered bases or bifluoride salts, which can dramatically accelerate the reaction. nih.govlbl.gov The development of SuFEx has provided a powerful and reliable method for creating stable linkages in molecules, with broad applications in drug discovery, materials science, and bioconjugation. nih.govnih.govrsc.orgnih.govresearchgate.net

Overview of Research Themes Pertaining to Aromatic Sulfonyl Fluorides

The re-emergence of sulfonyl fluorides, driven by SuFEx chemistry, has spurred a variety of research themes. A major focus is the development of new and more efficient synthetic methods to create a diverse range of sulfonyl fluoride compounds. researchgate.netrsc.orgmdpi.com This includes creating libraries of these compounds for high-throughput screening in drug discovery. nih.govenamine.net

In chemical biology and medicinal chemistry, a significant research area is the use of sulfonyl fluorides as covalent probes and inhibitors to target a wider range of amino acid residues beyond cysteine, such as lysine, tyrosine, serine, and threonine. acs.orguga.edunih.govtandfonline.com This research aims to map the "ligandable proteome" and develop novel covalent drugs and molecular glues. nih.govtandfonline.com

Another prominent theme is the application of SuFEx in polymer chemistry. The robust nature of the SuFEx reaction allows for the efficient synthesis of sulfur-containing polymers, such as polysulfates and polysulfonates, which have potential as advanced materials competitive with traditional plastics like polycarbonates. lbl.gov Furthermore, research is ongoing into the use of sulfonyl fluorides for creating radiotracers, particularly ¹⁸F-labeled agents for positron emission tomography (PET) imaging, which could lead to improved clinical diagnostics. grantome.com

Interactive Data Table for 2-Methoxy-4-nitrobenzenesulfonyl fluoride

Below are the key chemical and physical properties of the subject compound, this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | chemicalbook.com, echemi.com |

| CAS Number | 21320-94-5 | sigmaaldrich.com, chemicalbook.com, echemi.com |

| Molecular Formula | C₇H₆FNO₅S | sigmaaldrich.com, echemi.com, uni.lu |

| Molecular Weight | 235.19 g/mol | sigmaaldrich.com, echemi.com |

| Physical Form | Solid | sigmaaldrich.com, chemicalbook.com |

| Melting Point | 106-119 °C | sigmaaldrich.com, chemicalbook.com |

| InChI Key | LAUPFCXWHNSUKE-UHFFFAOYSA-N | sigmaaldrich.com, echemi.com |

| Application | Connector for SuFEx click chemistry | sigmaaldrich.com, chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUPFCXWHNSUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309310 | |

| Record name | 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-94-5 | |

| Record name | NSC211697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 4 Nitrobenzenesulfonyl Fluoride

Classical and Contemporary Approaches for Sulfonyl Fluoride (B91410) Construction

The formation of the sulfonyl fluoride group is a cornerstone of synthesizing the target molecule. Several key strategies have been developed for this transformation, each with its own set of advantages and limitations.

Fluoride-Chloride Exchange Strategies from Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of arylsulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. This approach involves the substitution of the chlorine atom with fluorine, typically using a fluoride salt. Potassium fluoride (KF) is a common and cost-effective fluorinating agent for this purpose. The reaction is often carried out in a suitable solvent, and various conditions can be employed to facilitate the exchange.

The precursor, 2-Methoxy-4-nitrobenzenesulfonyl chloride, is commercially available and can be synthesized through the chlorosulfonation of 3-nitroanisole. The subsequent fluorination with KF proceeds to yield 2-Methoxy-4-nitrobenzenesulfonyl fluoride. The efficiency of this exchange can be influenced by factors such as the solvent, temperature, and the presence of phase-transfer catalysts. For instance, the use of spray-dried potassium fluoride has been shown to enhance the rate of fluorination reactions.

Table 1: Illustrative Reagents and Conditions for Fluoride-Chloride Exchange

| Fluorinating Agent | Solvent(s) | Catalyst/Additive | Temperature |

| Potassium Fluoride (KF) | Acetonitrile, Water, Acetone | Phase-transfer catalyst (e.g., 18-crown-6) | Room Temperature to Reflux |

| Potassium Bifluoride (KHF₂) | Aqueous solution | None | Elevated Temperatures |

| Cesium Fluoride (CsF) | Acetonitrile, DMF | None | Room Temperature |

Direct Conversion from Sulfonates and Sulfonic Acids

More recent advancements have enabled the direct conversion of sulfonic acids and their salts (sulfonates) into sulfonyl fluorides, bypassing the need for the often sensitive sulfonyl chloride intermediates. This transformation can be achieved in a one-pot procedure, offering a more streamlined and efficient synthetic route.

One such method involves the activation of the sulfonic acid or sulfonate, followed by treatment with a fluoride source. For example, a combination of cyanuric chloride and a catalyst like tetramethylammonium chloride (TMAC) can be used to convert the sulfonic acid into an active intermediate, which is then reacted with potassium bifluoride (KHF₂) to afford the desired sulfonyl fluoride. This approach has demonstrated broad applicability to a variety of aryl sulfonic acids, including those with electron-donating and electron-withdrawing groups.

Table 2: Reagents for Direct Conversion of Sulfonic Acids/Sulfonates

| Activating Agent | Fluoride Source | Catalyst | Key Features |

| Cyanuric Chloride | KHF₂ | TMAC or TBAB | One-pot, two-step procedure |

| Thionyl Fluoride (SOF₂) | In situ from SOF₂ | DMF (as solvent and activator) | Mild conditions, high yields |

| Xtalfluor-E® | In situ from reagent | None | Bench-stable solid reagent |

Radical-Mediated Fluorosulfonylation Reactions

Radical-mediated pathways have emerged as a powerful tool for the formation of C-S bonds and the introduction of the fluorosulfonyl group. These methods often involve the generation of a sulfonyl radical, which can then be trapped by a fluorine source. While specific examples for the direct radical-mediated synthesis of this compound are not prevalent in the literature, the general principles can be applied.

Sources of the fluorosulfonyl radical (•SO₂F) can include reagents like FSO₂Cl under photoredox conditions. These radicals can then add to appropriately substituted aromatic precursors. However, controlling the regioselectivity of such radical additions to a pre-functionalized benzene (B151609) ring can be challenging.

Electrochemical Synthesis Routes to Arylsulfonyl Fluorides

Electrochemical methods offer a green and efficient alternative for the synthesis of arylsulfonyl fluorides. These techniques can avoid the use of harsh chemical oxidants and often proceed under mild conditions. One common electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source.

For instance, the electrolysis of an aryl thiol in the presence of potassium fluoride can lead to the formation of the corresponding arylsulfonyl fluoride. This method has been shown to be applicable to a wide range of substrates. While a direct electrochemical synthesis of this compound from its corresponding thiol has not been explicitly detailed, the general applicability of this method suggests its potential as a viable synthetic route.

Targeted Synthesis of Substituted Arenesulfonyl Fluorides

The synthesis of this compound requires not only the construction of the sulfonyl fluoride group but also the precise positioning of the methoxy (B1213986) and nitro substituents on the benzene ring.

Regioselective Synthesis of Methoxy- and Nitro-Substituted Benzene Derivatives

The substitution pattern of this compound is typically achieved through electrophilic aromatic substitution reactions on a pre-existing substituted benzene ring. The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile.

A plausible synthetic strategy involves the nitration of 2-methoxybenzenesulfonyl chloride. The methoxy group is an ortho-, para-director and a strong activating group. The sulfonyl chloride group is a meta-director and a deactivating group. In this case, the powerful activating and ortho-, para-directing effect of the methoxy group would likely dominate, leading to nitration at the position para to the methoxy group (and meta to the sulfonyl chloride group), yielding the desired 2-Methoxy-4-nitrobenzenesulfonyl chloride. This intermediate can then be converted to the final product via fluoride-chloride exchange as described in section 2.1.1.

Alternatively, one could envision the chlorosulfonation of 3-nitroanisole. The methoxy group directs ortho and para, while the nitro group directs meta. The position between the two substituents is sterically hindered. Therefore, chlorosulfonation would be expected to occur at the position ortho to the methoxy group and meta to the nitro group, leading to the formation of 2-Methoxy-4-nitrobenzenesulfonyl chloride.

Table 3: Summary of Synthetic Strategies and Intermediates

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product |

| 2-Methoxybenzenesulfonyl chloride | Nitration, Fluoride-Chloride Exchange | 2-Methoxy-4-nitrobenzenesulfonyl chloride | This compound |

| 3-Nitroanisole | Chlorosulfonation, Fluoride-Chloride Exchange | 2-Methoxy-4-nitrobenzenesulfonyl chloride | This compound |

| 2-Methoxy-4-nitrobenzenesulfonic acid | Direct Conversion | Activated sulfonic acid derivative | This compound |

Preparation of this compound Precursors and Analogs

The synthesis of precursors is a critical step in the formation of this compound. A common strategy involves the construction of a substituted benzene ring with the required methoxy and nitro groups, which can later be converted to the sulfonyl fluoride.

One documented pathway begins with 2,4-difluoro-1-nitrobenzene. google.com This starting material undergoes a nucleophilic aromatic substitution reaction where one of the fluorine atoms is displaced by a methoxy group. This reaction is typically carried out using a methoxide source, such as sodium methoxide or potassium tert-butoxide in methanol, to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com

The subsequent step involves the reduction of the nitro group to an amine, affording 4-fluoro-2-methoxyaniline. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney Ni under a hydrogen atmosphere. google.com The resulting aniline is a versatile intermediate. To introduce a second nitro group at the desired position, the amino group is first protected, often by acetylation with acetic anhydride to form an acetamide. google.com This protection strategy directs the subsequent nitration to the position ortho to the amino group (and meta to the methoxy group). Following nitration, the protecting group is removed to yield 4-fluoro-2-methoxy-5-nitroaniline. google.com This compound serves as a key precursor, which can then undergo diazotization followed by a Sandmeyer-type reaction to introduce the sulfonyl fluoride group.

Another approach to synthesizing related structures, which can be considered analogs, also starts from 2,4-difluoronitrobenzene. Through a series of reactions including hydrolysis, methylation, reduction of the nitro group, diazonium bromination, and Friedel-Crafts acylation, various substituted methoxybenzene intermediates are prepared. google.com These methods highlight the modularity of synthesizing precursors for complex benzene derivatives.

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,4-difluoro-1-nitrobenzene | Methanol, Potassium tert-butoxide | 4-fluoro-2-methoxy-1-nitrobenzene | google.com |

| 2 | 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ | 4-fluoro-2-methoxyaniline | google.com |

| 3 | 4-fluoro-2-methoxyaniline | Acetic anhydride | N-(4-fluoro-2-methoxyphenyl)acetamide | google.com |

| 4 | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitrating agent | N-protected-(4-fluoro-2-methoxy-5-nitro)aniline | google.com |

| 5 | N-protected-(4-fluoro-2-methoxy-5-nitro)aniline | Deprotection reagents | 4-fluoro-2-methoxy-5-nitroaniline | google.com |

Advanced Synthetic Techniques and Optimization

The formation of the sulfonyl fluoride group is a pivotal step that often requires specialized techniques and careful optimization of reaction conditions.

Catalyst Systems in Sulfonyl Fluoride Formation

The conversion of various sulfur-containing functional groups into sulfonyl fluorides is frequently facilitated by catalysts. A prevalent method is the halogen exchange of sulfonyl chlorides with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov The efficiency of this exchange can be significantly improved by using phase-transfer catalysts. For instance, 18-crown-6 ether is effective in this role when used with KF in acetonitrile. mdpi.com Similarly, tetra-n-butylammonium bromide (TBAB) and tetramethylammonium chloride (TMAC) have been employed as catalysts in one-pot procedures that convert sulfonates or sulfonic acids into sulfonyl fluorides. nih.govmdpi.com In this one-pot method, cyanuric chloride is used to first generate the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride. mdpi.com

Palladium catalysts, such as PdCl₂(AmPhos)₂, have been utilized in methods that start from aryl halides. mdpi.com These catalysts facilitate the formation of sulfinates through a cross-coupling reaction, which are then converted to the final sulfonyl fluoride product. mdpi.com More recently, photoredox catalysis has emerged as a powerful tool. Using an iridium-based photocatalyst, redox-active reagents can be activated by light to produce fluorosulfonyl radicals (FSO₂•), which then react with substrates like olefins to form sulfonyl fluorides. nih.gov

| Catalyst System | Substrate Type | Reaction Description | Reference |

|---|---|---|---|

| KF / 18-crown-6 ether | Sulfonyl chlorides | Chlorine-fluorine exchange | mdpi.com |

| TBAB or TMAC | Sulfonates or Sulfonic acids | One-pot conversion via in situ sulfonyl chloride formation | nih.govmdpi.com |

| PdCl₂(AmPhos)₂ | Aryl bromides | Cross-coupling to form sulfinates as intermediates | mdpi.com |

| Iridium photocatalyst | Olefins | Radical fluorosulfonylation via photoredox activation | nih.gov |

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction conditions are paramount for achieving high yields and purity in sulfonyl fluoride synthesis. Solvents can influence the solubility of reagents, the reaction rate, and even the reaction pathway.

In the halogen exchange of sulfonyl chlorides, acetonitrile is a commonly used solvent, particularly with phase-transfer catalysts, as it effectively solvates the catalyst complex. mdpi.com For syntheses starting from sulfonic acids, the solvent choice can be more nuanced. In a thionyl fluoride-mediated conversion of pyridinium p-toluenesulfonic acid, acetonitrile initially yielded only the anhydride byproduct. nih.gov Switching the solvent to dimethylformamide (DMF) and increasing the temperature to 130 °C resulted in a 92% yield of the desired sulfonyl fluoride. nih.gov Conversely, using a different deoxyfluorinating agent, Xtalfluor-E®, the reaction proceeded efficiently in acetonitrile at room temperature, affording a 92% yield. nih.gov This highlights the intricate relationship between the reagent, solvent, and temperature.

Electrochemical methods for sulfonyl fluoride synthesis also demonstrate the importance of the reaction medium. An effective system for the oxidative coupling of thiols and potassium fluoride utilizes a biphasic mixture of acetonitrile and 1 M aqueous HCl. acs.org This setup, combined with inexpensive graphite and stainless steel electrodes, provides an efficient route to sulfonyl fluorides. acs.org The careful tuning of these parameters—solvent, temperature, and reagent choice—is essential for optimizing the synthesis of sulfonyl fluorides.

| Method | Solvent | Temperature | Outcome / Yield | Reference |

|---|---|---|---|---|

| Thionyl fluoride on sulfonic acid | Acetonitrile | - | No product, anhydride formed | nih.gov |

| Thionyl fluoride on sulfonic acid | DMF | 130 °C | 92% yield | nih.gov |

| Xtalfluor-E® on sulfonic acid | Acetonitrile | Room Temperature | 92% yield | nih.gov |

| Electrochemical synthesis from thiol | CH₃CN / 1 M HCl (biphasic) | Not specified | Good yields (e.g., 74%) | acs.org |

| KF / 18-crown-6 on sulfonyl chloride | Acetonitrile | Room Temperature | Excellent outcomes | mdpi.com |

Reactivity and Mechanistic Investigations of 2 Methoxy 4 Nitrobenzenesulfonyl Fluoride

Electrophilic Reactivity at the Sulfur(VI) Center

The sulfur atom in 2-methoxy-4-nitrobenzenesulfonyl fluoride (B91410) is at the +6 oxidation state, rendering it a highly electrophilic center. This inherent electrophilicity, significantly influenced by the attached fluorine, oxygen, and the substituted aromatic ring, dictates its reactivity towards a wide array of nucleophiles.

The reactivity of aryl sulfonyl fluorides is characterized by nucleophilic attack at the electron-deficient sulfur center. The process generally follows a nucleophilic aromatic substitution (SNAr) pathway or a direct attack on the sulfur atom, leading to the displacement of the fluoride ion. The presence of a strong electron-withdrawing nitro group on the aromatic ring is crucial for activating the molecule towards nucleophilic attack. mdpi.com

In reactions involving 2-methoxy-4-nitrobenzenesulfonyl fluoride, nucleophiles can attack the carbon atom to which the sulfonyl fluoride group is attached, facilitated by the stabilization of the intermediate Meisenheimer complex by the nitro group. mdpi.comnih.gov However, the primary mode of reaction for sulfonyl fluorides is typically substitution at the sulfur(VI) center. This involves the addition of a nucleophile to the sulfur atom, forming a transient pentacoordinate intermediate, followed by the elimination of the fluoride anion, which is a competent leaving group. capes.gov.brnih.gov Studies on related nitro-substituted aromatic compounds show that the reaction pathway, whether concerted or stepwise (involving a stable intermediate), is influenced by the nucleophile, the solvent, and the specific substituents on the ring. mdpi.comnih.gov For instance, in the reaction of 2,4-dinitrofluorobenzene with piperidine, the rate-limiting step can be either the addition or the elimination step, depending on the solvent. mdpi.com

The methoxy (B1213986) group, being electron-donating, generally deactivates aromatic systems towards nucleophilic substitution. researchgate.net However, its position relative to the nitro group and the sulfonyl fluoride group is critical. In this compound, the methoxy group is ortho to the sulfonyl fluoride and meta to the nitro group. While it donates electron density to the ring, the powerful electron-withdrawing effect of the para-nitro group dominates, maintaining high electrophilicity at the reaction center. Research on the F-18 radiolabeling of methoxy-substituted nitrobenzaldehydes demonstrated that high radiochemical yields could be achieved, indicating that the activating effect of the nitro group can overcome the deactivating effect of the methoxy group. researchgate.net

Sulfur(VI) fluoride exchange (SuFEx) has emerged as a powerful click chemistry reaction, noted for its reliability, high yield, and specificity. capes.gov.brsigmaaldrich.com The S(VI)-F bond is exceptionally stable under most conditions but can be activated for exchange reactions with nucleophiles. nih.govchem-station.com This "near-perfect" reactivity profile makes sulfonyl fluorides like this compound valuable connectors in chemical synthesis, materials science, and chemical biology. sigmaaldrich.comrsc.orgsigmaaldrich.com

SuFEx reactions are characterized by the selective reaction of nucleophiles at the sulfur center, displacing the fluoride. sigmaaldrich.com Unlike sulfonyl chlorides, which can undergo reductive collapse to S(IV) species, sulfonyl fluorides react cleanly via substitution. capes.gov.brnih.gov The reaction is often facilitated by base catalysis or by activation with silicon reagents. chem-station.comnih.gov A wide range of nucleophiles participate in SuFEx reactions, including amines, phenols, and thiols, leading to the formation of stable sulfonamides, sulfate (B86663) esters, and thiosulfonates, respectively. chem-station.comnih.gov

The table below summarizes the general reactivity of sulfonyl fluorides with various nucleophiles in the context of SuFEx and related substitution reactions.

| Nucleophile Type | Product Type | General Reactivity & Conditions |

| Amines (Primary & Secondary) | Sulfonamides | React readily, often base-mediated, to form stable sulfonamides. chem-station.comnih.gov Primary amines can sometimes form unstable products that eliminate HF. chem-station.com |

| Alcohols / Phenols | Sulfonate Esters | Reaction with phenols, often activated as silyl (B83357) ethers, proceeds in the presence of a base catalyst to form aryl sulfate esters. chem-station.comnih.gov |

| Thiols | Thiosulfonates | Thiols can react with sulfonyl fluorides, though in some cases the reaction can be slow without specific activation. nih.gov |

| Halides | Sulfonyl Halides | Halide ions like chloride can act as nucleophiles, leading to a halide exchange at the sulfur center. nih.gov |

| Carbanions / Organometallics | Sulfones | Carbon-based nucleophiles can attack the sulfur center, although this is a less common pathway compared to reactions with heteroatom nucleophiles. |

The application of this compound as a SuFEx hub allows for the connection of molecular fragments, leveraging the stability of the resulting sulfonyl-linked product. sigmaaldrich.com

Radical Chemistry and Electron Transfer Processes

Beyond its electrophilic character, the sulfonyl fluoride moiety can participate in radical and electron transfer reactions, opening up alternative synthetic pathways.

Fluorosulfonyl radicals (FSO₂•) are valuable intermediates for the synthesis of sulfonyl fluorides. rsc.org These radicals can be generated from various precursors, such as sulfuryl chlorofluoride (FSO₂Cl) or through the fragmentation of allylsulfonyl compounds. nih.gov Recent research has focused on the radical-mediated difunctionalization of alkenes and alkynes, where a fluorosulfonyl radical adds to a π-system, followed by trapping of the resulting carbon-centered radical. nih.govnih.gov

Alkynyl sulfonyl fluorides have been used as bifunctional reagents that can serve as both the FSO₂• radical precursor and the trapping agent in the 1,2-difunctionalization of unactivated alkenes. nih.gov While direct generation from this compound is not prominently documented, the general reactivity of fluorosulfonyl radicals is relevant. Once generated, the FSO₂• radical readily adds to unsaturated bonds, enabling the introduction of the fluorosulfonyl group into a variety of organic molecules. rsc.orgnih.gov This approach provides a complementary strategy to traditional nucleophilic substitution methods for forming C–SO₂F bonds.

The electrochemical reduction of arenesulfonyl fluorides has been investigated to understand their electron transfer properties. bac-lac.gc.ca Cyclic voltammetry studies of related compounds, such as p-methoxybenzene sulfonyl fluoride and p-nitrobenzene sulfonyl fluoride, reveal distinct reduction behaviors. The reduction of the nitro group in p-nitrobenzene sulfonyl fluoride occurs at a much less negative potential than the direct reduction of the sulfonyl fluoride group, indicating that the nitro group is the primary site of initial electron transfer. bac-lac.gc.ca The resulting radical anion can then undergo further reactions, including potential fragmentation of the S-C bond. bac-lac.gc.ca For this compound, a similar initial reduction at the nitro group is expected.

The strength of the sulfur-fluorine bond is a key factor in the chemistry of sulfonyl fluorides. The S(VI)-F bond dissociation energy (BDE) is significantly high (around 80-90 kcal/mol), contributing to the thermal stability and resistance to homolytic cleavage of sulfonyl fluorides. chem-station.comnih.gov This is much higher than the S(VI)-Cl bond energy (approx. 46 kcal/mol), which explains why sulfonyl chlorides are more prone to reductive decomposition. chem-station.com The high BDE of the S-F bond means that direct radical generation via homolysis requires significant energy input, and electron transfer-initiated processes are often more feasible pathways for fragmentation. bac-lac.gc.canih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are profoundly influenced by the electronic effects of the methoxy and nitro substituents on the aromatic ring.

Nitro Group (-NO₂): As a powerful electron-withdrawing group (both by resonance, -M, and induction, -I), the para-nitro group significantly enhances the electrophilicity of the sulfur(VI) center. It achieves this by delocalizing negative charge in the transition state of nucleophilic attack, thereby lowering the activation energy for both nucleophilic aromatic substitution and SuFEx reactions. mdpi.comrsc.org Studies on the nucleophilic substitution of nitroaromatic compounds consistently show that nitro groups strongly accelerate reaction rates. mdpi.comresearchgate.net

Electronic Effects of Methoxy and Nitro Groups on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its substituents: the methoxy (-OCH₃) group, the nitro (-NO₂) group, and the sulfonyl fluoride (-SO₂F) group itself. These groups exert a combination of inductive and resonance effects that modulate the electron density of the benzene (B151609) ring and the electrophilicity of the sulfur atom.

The nitro group at the para-position is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong resonance effect (-M) and a significant inductive effect (-I). minia.edu.eg This withdrawal of electron density creates a partial positive charge on the aromatic ring, making the sulfur atom of the sulfonyl fluoride moiety more electrophilic and thus more susceptible to nucleophilic attack. minia.edu.eg

Conversely, the methoxy group at the ortho-position is generally considered an activating group in electrophilic aromatic substitution. It donates electron density to the ring via a strong resonance effect (+M) due to the lone pairs on the oxygen atom, while simultaneously withdrawing electron density to a lesser extent through an inductive effect (-I) owing to oxygen's electronegativity. minia.edu.eg In the context of this compound, the electron-donating resonance effect of the methoxy group partially counteracts the strong deactivating effects of the nitro and sulfonyl fluoride groups.

The sulfonyl fluoride group (-SO₂F) is also strongly electron-withdrawing, further decreasing the electron density of the aromatic ring. The cumulative effect of the para-nitro and ortho-sulfonyl fluoride groups makes the ring highly electron-deficient. Studies on related structures have shown that the specific positioning of these groups is critical for reactivity; for instance, the ortho configuration of a nitro group relative to a sulfonyl fluoride has been found to be essential for certain biological activities, underscoring the importance of these electronic interactions. researchgate.net The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group finely tunes the reactivity of the sulfonyl fluoride, influencing its interaction with nucleophiles. nih.gov

Table 1: Summary of Electronic Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring Electron Density |

| Methoxy (-OCH₃) | Ortho | Weakly Withdrawing | Strongly Donating (+M) | Net Donating (Activating) |

| Nitro (-NO₂) | Para | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Withdrawing (Deactivating) |

| Sulfonyl Fluoride (-SO₂F) | Meta (relative to -OCH₃) | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Withdrawing (Deactivating) |

Hammett Equation Correlations and Quantitative Structure-Activity Relationships

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for understanding the influence of substituents on the reaction rates of aromatic compounds. nih.gov In this equation, 'k' is the rate constant for the substituted compound, 'k₀' is the rate constant for the unsubstituted reference compound, 'σ' (sigma) is the substituent constant that quantifies the electronic effect of the substituent, and 'ρ' (rho) is the reaction constant that indicates the sensitivity of the reaction to these electronic effects. nih.gov

For reactions involving nucleophilic attack on the sulfur atom of an aryl sulfonyl fluoride, a positive ρ value is expected. This signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) that stabilize the developing negative charge in the transition state, and decelerated by electron-donating substituents (with negative σ values).

In this compound, the key substituents influencing the reactivity at the sulfonyl group are the ortho-methoxy and the meta-nitro groups (relative to the bond being broken).

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, with a large positive σ value (e.g., σ_meta ≈ +0.71). This significantly increases the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.

Table 2: Illustrative Hammett Constants and Their Predicted Effect

| Substituent | Position Relative to -SO₂F | Typical Hammett Constant (σ) | Predicted Effect on Nucleophilic Attack Rate |

| Nitro (-NO₂) | meta | ~ +0.71 | Strong Acceleration |

| Methoxy (-OCH₃) | ortho | Variable (often negative) | Deceleration |

Note: Ortho-substituent constants are often treated separately from meta and para values due to the inclusion of steric effects.

Steric Hindrance and Conformational Effects on Reactivity

In addition to electronic effects, steric factors play a crucial role in the reactivity of this compound. The methoxy group, being positioned ortho to the sulfonyl fluoride moiety, introduces significant steric bulk in the immediate vicinity of the reaction center. monash.edu

This steric hindrance can physically impede the approach of a nucleophile to the electrophilic sulfur atom. Consequently, the reaction rate may be lower than what would be predicted based on electronic effects alone, especially when compared to a sterically unencumbered analogue like 4-nitrobenzenesulfonyl fluoride. The degree of this steric inhibition depends on the size and shape of the attacking nucleophile.

Research on the stability of various aryl sulfonyl fluorides has demonstrated that both steric and electronic factors are critical. nih.gov Notably, highly substituted aryl sulfonyl fluorides, such as 2,4,6-trisubstituted models, exhibit enhanced metabolic stability. nih.gov This suggests that steric bulk around the S-F bond can provide a protective shield, hindering access by nucleophiles or enzymes that would otherwise lead to its cleavage.

Hydrolytic Stability and Solvolysis Mechanisms of Aryl Sulfonyl Fluorides

Aryl sulfonyl fluorides are recognized for their considerable stability, particularly their resistance to hydrolysis, when compared to their more reactive sulfonyl chloride counterparts. nih.govmdpi.com This enhanced stability is primarily due to the greater strength of the sulfur-fluorine (S-F) bond compared to the sulfur-chlorine (S-Cl) bond. nih.gov Despite this general stability, they can undergo solvolysis (reaction with a solvent, such as hydrolysis in water) under certain conditions.

The mechanism of solvolysis for arenesulfonyl halides can vary, but for highly activated systems like this compound, an associative mechanism is strongly favored. researchgate.net The presence of the powerful electron-withdrawing nitro group makes the sulfur atom highly electron-deficient and thus a prime target for nucleophilic attack by a water or solvent molecule. This process likely proceeds through a trigonal bipyramidal transition state or intermediate, characteristic of an addition-elimination pathway. researchgate.net

The hydrolytic stability of the S-F bond is influenced by the same factors governing its general reactivity:

Electronic Effects: The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, making it more susceptible to hydrolysis. The electron-donating methoxy group would have a counteracting, stabilizing effect.

Steric Effects: The ortho-methoxy group provides steric protection, hindering the approach of water molecules and increasing the compound's hydrolytic stability. nih.gov

Solvent: The nature of the solvent can influence the reaction mechanism and rate.

Studies investigating the metabolic stability of a range of aryl sulfonyl fluorides in aqueous media and serum found that stability is a function of both electronic and steric properties, with increased substitution patterns leading to greater resistance to defluorination. nih.gov

Table 3: Factors Influencing Hydrolytic Stability of this compound

| Factor | Specific Feature | Influence on Hydrolytic Stability | Rationale |

| Bond Strength | S-F bond | Increases Stability | The S-F bond is stronger and less readily cleaved than S-Cl or S-Br bonds. nih.govmdpi.com |

| Electronic Effect | para-Nitro group | Decreases Stability | Strongly withdraws electron density, increasing the sulfur atom's electrophilicity. |

| Electronic Effect | ortho-Methoxy group | Increases Stability | Donates electron density, slightly reducing the sulfur atom's electrophilicity. |

| Steric Effect | ortho-Methoxy group | Increases Stability | Physically blocks the approach of nucleophiles like water to the sulfur center. nih.gov |

Applications of 2 Methoxy 4 Nitrobenzenesulfonyl Fluoride in Organic Synthesis

As a Versatile Intermediate in Chemical Transformations

2-Methoxy-4-nitrobenzenesulfonyl fluoride (B91410) serves as a key building block in organic synthesis, primarily due to the unique reactivity of the sulfonyl fluoride (-SO₂F) functional group. This group is exceptionally stable under many reaction conditions, yet it can be selectively activated to react with nucleophiles. Its primary role is as a "connector" for the assembly of more complex molecules. sigmaaldrich.comchemicalbook.com This reactivity is central to the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions prized for their reliability and specificity, akin to other "click chemistry" transformations. sigmaaldrich.comsigmaaldrich.com

The stability of the sulfonyl fluoride moiety is a significant advantage over the more reactive sulfonyl chlorides. Sulfonyl fluorides are generally resistant to hydrolysis and reduction, allowing them to be carried through multiple synthetic steps without decomposition. nih.gov The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the aromatic ring modifies the reactivity of the sulfonyl fluoride group, making it a tailored reagent for specific synthetic applications.

Construction of Carbon-Heteroatom Bonds

The compound's main utility lies in its ability to form robust bonds between its sulfur atom and various heteroatoms, a cornerstone of SuFEx chemistry.

Carbon-Nitrogen Bond Formation (e.g., Amidation and Sulfonamide Synthesis)

The formation of a sulfur-nitrogen bond to create sulfonamides is one of the most well-documented applications of aryl sulfonyl fluorides. 2-Methoxy-4-nitrobenzenesulfonyl fluoride reacts with primary and secondary amines to yield the corresponding sulfonamides. This transformation is highly efficient and crucial in medicinal chemistry, as the sulfonamide group is a key feature in numerous therapeutic agents. researchgate.net

Historically, these reactions required harsh conditions, but recent advancements have enabled catalytic methods. For instance, a broad-spectrum catalytic amidation of sulfonyl fluorides has been developed using a combination of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst and silicon-based additives. uni.luresearchgate.netrsc.orgmdpi.comnih.gov This system facilitates the reaction even with sterically hindered amines, producing excellent yields. uni.luresearchgate.netrsc.orgmdpi.comnih.gov Another effective method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride, allowing the reaction to proceed smoothly with a wide range of amines at room temperature or slightly elevated temperatures. nih.govresearchgate.net This method is particularly valuable as it demonstrates how the latent reactivity of the stable sulfonyl fluoride group can be unlocked under specific catalytic conditions. researchgate.net

| Sulfonyl Fluoride Substrate | Amine Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| General Aryl/Alkyl Sulfonyl Fluoride | Primary/Secondary Amines | HOBt (cat.), Silicon Additive, DIPEA | Sulfonamide | 87-99% | uni.lu |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-Amyl alcohol, 60 °C | N-phenyl-4-cyanobenzenesulfonamide | 85% | researchgate.net |

| General Sulfonyl Fluoride | Primary/Secondary Amines | Ca(NTf₂)₂, DABCO, THF, rt | Sulfonamide | Good to Excellent | nih.gov |

Carbon-Carbon and Carbon-Oxygen Bond Formation Reactions

The primary reactivity of this compound is centered on the sulfonyl fluoride group, where the sulfur atom acts as an electrophile. The carbon-fluorine bond of the -SO₂F group is cleaved, but the compound itself does not typically participate in reactions to form new carbon-carbon or carbon-oxygen bonds at the aromatic ring. For instance, nucleophilic aromatic substitution (SₙAr) reactions, which could potentially form C-O or C-C bonds by displacing the methoxy group or nitro group, are not the characteristic reactions for this compound class under standard conditions. libretexts.org Such reactions generally require strong electron-withdrawing groups ortho or para to a leaving group like a halide. libretexts.org While the nitro group activates the ring, the sulfonyl fluoride itself is the more reactive site for nucleophilic attack.

Therefore, the use of this compound to directly form C-C or C-O bonds on the benzene (B151609) ring is not a documented application in the reviewed scientific literature. Its utility in C-O bond formation is correctly categorized under the formation of sulfur-oxygen bonds (sulfonate esters), as discussed in Section 4.3.

Role in Fluorination Reactions and C-F Bond Formation

A critical distinction must be made regarding the role of this compound in fluorination chemistry. This compound is not a fluorinating agent; it does not donate its fluorine atom to a substrate to form a new C-F bond. Reagents used for that purpose, known as electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor, DAST), have different structures and mechanisms of action. nih.govoakwoodchemical.com

Instead, the significance of the S-F bond in this compound lies in its unique balance of stability and reactivity. The bond is strong enough to be inert to many reagents but can be cleaved under specific conditions where fluoride acts as an excellent leaving group. nih.gov This controlled cleavage is the basis of SuFEx chemistry. Therefore, its role is not to form C-F bonds on other molecules but to act as a stable precursor where the S-F bond is strategically broken to facilitate the formation of other bonds at the sulfur center.

Formation of Sulfur-Carbon, Sulfur-Nitrogen, and Sulfur-Oxygen Bonds

The core application of this compound is the construction of S-C, S-N, and S-O bonds via the SuFEx reaction. This process involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile.

Sulfur-Nitrogen (S-N) Bond Formation: As detailed in section 4.2.1, the reaction with amines is a robust method for synthesizing sulfonamides.

Sulfur-Oxygen (S-O) Bond Formation: this compound reacts with phenols and alcohols to form the corresponding sulfonate esters. This reaction is a key part of the SuFEx toolkit and is used to link molecules together. sigmaaldrich.comchemicalbook.com The reaction with phenols, forming aryl sulfonates, can often be achieved by activating the phenol (B47542) with a base to form a more nucleophilic phenolate (B1203915) ion. This approach has been generalized in what is termed Sulfur-Phenolate Exchange (SuPhenEx) chemistry, where a highly activated sulfonate ester can react with various phenols and alcohols. bohrium.com Catalytic systems, sometimes involving a base or a Lewis acid, can facilitate the reaction with less reactive alcohols. nih.gov

Sulfur-Carbon (S-C) Bond Formation: The formation of a direct sulfur-carbon bond from a sulfonyl fluoride is more challenging than forming S-N or S-O bonds because common carbon nucleophiles are often less reactive towards the sulfonyl fluoride group under standard SuFEx conditions. However, this transformation is achievable. The synthesis of sulfones (R-SO₂-R') from sulfonyl fluorides can be accomplished using organometallic reagents, such as Grignard reagents or organolithium compounds, although this is less common than their use in sulfonamide or sulfonate ester synthesis. The development of catalytic methods, potentially involving transition metals, is an area of ongoing research to broaden the scope of S-C bond formation from sulfonyl fluorides.

Strategies for Late-Stage Functionalization and Chemical Diversification

Late-stage functionalization (LSF) is a synthetic strategy that focuses on introducing chemical groups into a molecule at the final stages of its synthesis. nih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of diverse molecular libraries from a common advanced intermediate, facilitating the exploration of structure-activity relationships and the optimization of drug properties without the need for lengthy de novo synthesis. nih.gov

Sulfonyl fluorides serve as key building blocks in strategies aimed at chemical diversification. One such strategy is Diversity Oriented Clicking (DOC), which utilizes core "SuFExable" hubs, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), for the modular assembly of compound libraries. nih.gov These SASF hubs can undergo a variety of stereoselective reactions, including Michael-type additions with nucleophiles like secondary amines, carboxylates, and halides. nih.gov This modularity allows for the creation of a wide array of β-substituted ethenesulfonyl derivatives from a single core structure. The electronic properties of the β-substituent can fine-tune the electrophilicity and reactivity of the sulfonyl fluoride "warhead," a desirable feature for designing covalent agents with selective reactivity towards biological targets. nih.gov

Table 1: Michael-Type Addition Reactions with a Phenyl-SASF Hub

This table illustrates the diversification potential of a sulfonyl fluoride hub through reactions with various nucleophiles, yielding diverse products.

| Nucleophile | Product Structure | Isolated Yield |

| Morpholine | (E)-4-(2-(phenylsulfonyl)vinyl)morpholine | >99% |

| Piperidine | (E)-1-(2-(phenylsulfonyl)vinyl)piperidine | 95% |

| Pyrrolidine | (E)-1-(2-(phenylsulfonyl)vinyl)pyrrolidine | 92% |

| Acetic Acid | (E)-2-(phenylsulfonyl)vinyl acetate | 78% |

| 1H-1,2,3-triazole | (E)-1-(2-(phenylsulfonyl)vinyl)-1H-1,2,3-triazole | 85% |

| Data sourced from diversity oriented clicking studies. nih.gov |

Applications in Bioconjugation and Covalent Labeling Strategies

Bioconjugation, the covalent linking of molecules to biomacromolecules like proteins, is a fundamental technique in chemical biology and therapeutic development. Aryl sulfonyl fluorides, including this compound, are valuable reagents in this field due to their ability to form stable, covalent bonds with specific amino acid residues under biocompatible conditions. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reactivity is often harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry approach that involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile. nih.govnih.gov

The sulfonyl fluoride moiety is an electrophilic "warhead" capable of reacting site-specifically with various nucleophilic amino acid side chains within a protein's binding pocket. nih.gov Unlike other covalent modifiers that may be limited to targeting cysteine, aryl sulfonyl fluorides can engage a broader range of residues, including tyrosine, lysine, histidine, serine, and threonine. nih.govnih.gov This context-dependent reactivity is sensitive to the protein's local microenvironment, where factors like hydrogen bonding can activate the sulfur-fluorine bond for nucleophilic attack. nih.gov

To control reactivity and mitigate potential cytotoxicity, the aryl sulfonyl fluoride scaffold can be modified. For instance, the addition of a methoxy group, as seen in this compound, can moderate the reactivity of the sulfonyl fluoride group, making it more suitable for applications in living cells. nih.gov This tunability has been exploited to create genetically encoded unnatural amino acids (Uaas) containing aryl sulfonyl fluoride groups for covalent targeting of proteins and carbohydrates. nih.gov

Aryl sulfonyl fluorides are ideally suited for the development of chemical probes designed to covalently bind to specific protein targets. nih.govnih.gov These probes typically consist of a ligand that directs the molecule to a specific protein's binding site and a sulfonyl fluoride "warhead" that forms a covalent bond with a nearby nucleophilic amino acid. nih.gov

A notable application is the development of chemical probes targeting cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org Probes such as EM12-SF were designed to covalently engage a histidine residue in the sensor loop of CRBN. nih.gov Further development led to isoindoline-based sulfonyl fluoride probes that demonstrated potent and specific binding to CRBN, enabling the degradation of specific neosubstrates. nih.govrsc.org This research expands the toolkit for chemical biology and medicinal chemistry by providing a method to discover and validate new molecular glues and protein degraders. rsc.org

Role in Radiochemistry and ¹⁸F-Labeling Methodologies

Fluorine-18 (¹⁸F) is the most widely used radioisotope for positron emission tomography (PET), a non-invasive imaging technique used in clinical diagnostics and preclinical research. nih.gov The development of efficient and reliable methods for incorporating ¹⁸F into molecules is crucial. Aryl sulfonyl fluorides and their precursors play a significant role in this area, particularly in the synthesis of ¹⁸F-labeled PET tracers. ansto.gov.aunih.gov

The primary method for synthesizing ¹⁸F-labeled aryl sulfonyl fluorides involves a nucleophilic substitution reaction where a precursor, typically an aryl sulfonyl chloride, is treated with [¹⁸F]fluoride. ansto.gov.aunih.govnih.gov The electron-withdrawing nitro group and the methoxy group in a precursor like 2-methoxy-4-nitrobenzenesulfonyl chloride facilitate this nucleophilic aromatic substitution. The reaction is commonly performed using [¹⁸F]KF in the presence of a phase-transfer catalyst like Kryptofix 222 (K₂₂₂). nih.gov

Researchers have designed precursors to optimize this process. For example, studies on 2-methyl-6-nitrobenzenesulfonyl (2-MNs) esters have shown that adding steric hindrance via a methyl group can suppress the competing hydrolysis of the precursor, leading to improved labeling efficiency compared to the standard 2-nitrobenzenesulfonyl (Ns) ester. researchgate.netresearchgate.netchemrxiv.org This strategy highlights the importance of precursor design in achieving efficient ¹⁸F-labeling. researchgate.net

Microfluidic synthesis systems offer significant advantages for radiosynthesis, including reduced reaction times, lower reagent consumption, and increased radiochemical yields due to their high surface-to-volume ratio. scirp.orgescholarship.org These systems have been systematically evaluated for the production of [¹⁸F]aryl sulfonyl fluorides from their corresponding aryl sulfonyl chloride precursors. ansto.gov.aunih.gov

Studies using platforms like the Advion NanoTek Microfluidic Synthesis System have demonstrated the efficiency of this technology. ansto.gov.aunih.gov A direct comparison between microfluidic synthesis and conventional vessel-based methods for the radiofluorination of various aryl sulfonyl chlorides revealed that the microfluidic approach consistently resulted in significantly shorter reaction times and, in many cases, higher radiochemical yields. ansto.gov.au The versatility of this method was further shown by its tolerance to competing nucleophiles and water, underscoring its potential for the robust production of [¹⁸F]sulfonyl fluorides as synthons for PET tracer development. nih.gov

Table 2: Comparison of Microfluidic vs. Conventional Synthesis for [¹⁸F]Aryl Sulfonyl Fluorides

This table compares the reaction time and radiochemical conversion (RCC) for the synthesis of an [¹⁸F]aryl sulfonyl fluoride from its chloride precursor using a microfluidic system versus a conventional reaction vessel.

| Parameter | Microfluidic System | Conventional Vessel |

| Reaction Time | < 1 minute | 10 minutes |

| Radiochemical Conversion (RCC) | 91 ± 3% | 76 ± 5% |

| Data based on a systematic investigation of [¹⁸F]radiolabeling of aryl sulfonyl chlorides. ansto.gov.aunih.gov |

Advanced Spectroscopic and Computational Characterization of 2 Methoxy 4 Nitrobenzenesulfonyl Fluoride

Spectroscopic Methods for Mechanistic Understanding and Structural Insight

Spectroscopic techniques are indispensable for probing the real-time progress of chemical reactions and for confirming the identity of products. For fluorinated compounds like 2-Methoxy-4-nitrobenzenesulfonyl fluoride (B91410), certain methods are particularly illuminating.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The presence of a fluorine atom in 2-Methoxy-4-nitrobenzenesulfonyl fluoride makes ¹⁹F NMR an exceptionally powerful tool. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.

In the context of reaction monitoring, ¹⁹F NMR can be used to track the conversion of this compound to its products in real-time. For instance, in reactions where the sulfonyl fluoride group is displaced, the disappearance of the ¹⁹F signal corresponding to the starting material and the appearance of a new signal for the fluoride-containing product can be quantitatively monitored. This allows for the determination of reaction kinetics and the identification of potential intermediates without the need for sample isolation.

Table 1: Illustrative ¹⁹F NMR Data for Reaction Monitoring (Note: This table is illustrative, as specific experimental data for this compound was not found in the public literature. The values are based on typical ranges for similar compounds.)

| Species | Expected ¹⁹F Chemical Shift Range (ppm) | Rationale |

| This compound | +40 to +70 | The fluorine is bonded to a sulfonyl group, which is a strong electron-withdrawing group. |

| Fluoride ion (e.g., as HF or a salt) | -160 to -180 | The chemical shift of the free fluoride ion is significantly different from covalently bonded fluorine. |

| Fluorinated organic byproduct | Variable | The chemical shift would depend on the specific structure of the byproduct. |

Vibrational Spectroscopy (Infrared) for Conformational Analysis and Band Assignments

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation. For this compound, the IR spectrum would be characterized by strong absorptions corresponding to the sulfonyl (SO₂), nitro (NO₂), and methoxy (B1213986) (C-O) groups, as well as vibrations of the benzene (B151609) ring.

Conformational changes, such as the rotation around the C-S and C-O bonds, can lead to subtle shifts in the vibrational frequencies. By comparing experimental IR spectra with theoretical calculations (e.g., using Density Functional Theory), specific vibrational bands can be assigned to different conformers. This allows for an understanding of the conformational preferences of the molecule in different states (e.g., solid, solution).

Table 2: Predicted Key Infrared Band Assignments for this compound (Note: These are predicted assignments based on characteristic group frequencies.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric stretch | 1400 - 1450 |

| Sulfonyl (SO₂) | Symmetric stretch | 1200 - 1240 |

| Nitro (NO₂) | Asymmetric stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric stretch | 1340 - 1370 |

| C-O (Methoxy) | Stretch | 1250 - 1290 |

| S-F | Stretch | 750 - 850 |

| Aromatic C-H | Bending (out-of-plane) | 800 - 900 |

Mass Spectrometry for Product Identification in Complex Reaction Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of complex reaction mixtures containing this compound, MS can be used to identify the molecular weights of the starting material, intermediates, and final products. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition of the detected species.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation would likely involve the loss of the SO₂F group, the nitro group, or the methoxy group. This information is crucial for confirming the identity of newly synthesized compounds and for identifying unknown byproducts.

Gas-Phase Electron Diffraction (GED) Studies of Molecular Structure and Conformation

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state. wikipedia.org For this compound, a GED study would provide accurate measurements of bond lengths, bond angles, and dihedral angles.

The conformational landscape of the molecule, particularly the rotational positions of the sulfonyl fluoride and methoxy groups relative to the benzene ring, could be elucidated. researchgate.net This experimental data, when combined with high-level quantum chemical calculations, provides a detailed picture of the molecule's preferred three-dimensional structure. researchgate.net While no specific GED studies on this compound have been reported, studies on similar aromatic sulfonyl compounds have revealed the conformational preferences dictated by the interplay of steric and electronic effects. researchgate.net

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are essential for complementing and interpreting experimental data. These computational methods can provide insights into molecular properties that are difficult or impossible to measure directly.

Conformational Energy Landscapes and Relative Stabilities (e.g., DFT, MP2 Calculations)

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used quantum chemical methods for exploring the conformational energy landscape of molecules. For this compound, these calculations can be used to determine the relative stabilities of different conformers that arise from rotation around the C-S and C-O bonds.

A potential energy surface can be generated by systematically varying the dihedral angles that define the orientation of the sulfonyl fluoride and methoxy groups. This would reveal the global minimum energy conformation, as well as the energy barriers to interconversion between different conformers. Such studies on substituted benzenes and aromatic sulfonyl compounds have shown that the planar or orthogonal arrangement of substituents is often favored to maximize conjugation or minimize steric hindrance. rsc.orgnih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations (Note: This table is hypothetical and for illustrative purposes. The actual values would require specific calculations for this molecule.)

| Conformer Description | Dihedral Angle (C-C-S-F) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Planar SO₂F, Planar OCH₃ | ~0° | ~0° | 0.0 (Global Minimum) |

| Orthogonal SO₂F, Planar OCH₃ | ~90° | ~0° | 2.5 |

| Planar SO₂F, Orthogonal OCH₃ | ~0° | ~90° | 3.1 |

| Orthogonal SO₂F, Orthogonal OCH₃ | ~90° | ~90° | 5.8 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

The electronic properties of aromatic compounds are significantly influenced by the nature and position of their substituents. In this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro (-NO₂) and sulfonyl fluoride (-SO₂F) groups governs its reactivity and molecular orbital landscape.

Computational studies on analogous molecules, such as 2-methoxy-4-nitroaniline, using Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) basis set, provide a framework for understanding these effects. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a molecule like 2-methoxy-4-nitroaniline, the HOMO is typically localized on the electron-rich part of the molecule, including the benzene ring and the methoxy and amino groups, while the LUMO is concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer from the electron-donating groups to the electron-withdrawing group. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and exhibit chemical reactivity.

Table 1: Calculated Electronic Properties of an Analogous Compound (2-methoxy-4-nitroaniline) Note: This data is for a structurally similar compound and is intended to provide an estimate for the electronic properties of this compound.

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

The charge distribution, often analyzed through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In a molecule with competing substituents like this compound, the carbon atom attached to the electron-donating methoxy group would exhibit a lower positive charge (or even a negative charge) compared to the carbon attached to the electron-withdrawing nitro and sulfonyl fluoride groups. The oxygen atoms of the nitro and sulfonyl groups, and the fluorine atom, are expected to carry significant negative charges due to their high electronegativity. This charge distribution is critical in predicting the sites susceptible to nucleophilic or electrophilic attack.

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) provides a theoretical map of the energy of a molecule as a function of its geometry. It is a powerful tool for understanding reaction mechanisms, identifying transition states, and predicting reaction outcomes. For this compound, a key reaction pathway of interest would be nucleophilic aromatic substitution, where the fluoride ion is displaced.

Mapping the PES for such a reaction would involve calculating the energy of the system as the nucleophile approaches the carbon atom bearing the sulfonyl fluoride group and the C-F or S-F bond elongates. The reaction pathway would proceed from the reactants (this compound and a nucleophile) through a high-energy transition state to the final products. The energy barrier of this transition state determines the reaction rate.

Theoretical Predictions of Bond Dissociation Energies and Bond Lengths

Theoretical calculations are instrumental in predicting geometric parameters like bond lengths and angles, as well as the strength of chemical bonds through bond dissociation energies (BDE). For this compound, DFT calculations could provide optimized geometries and BDEs for key bonds.

Table 2: Predicted Bond Lengths for this compound based on Analogous Structures Note: These are estimated values based on computational data for similar molecules and general chemical principles. Actual experimental values may vary.

| Bond | Predicted Bond Length (Å) |

| C-S | 1.77 |

| S-F | 1.58 |

| S=O | 1.43 |

| C-N (nitro) | 1.47 |

| C-O (methoxy) | 1.36 |

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The BDE of the S-F bond in this compound is of particular interest as it relates to its reactivity in reactions involving the sulfonyl fluoride group. The presence of the electron-withdrawing nitro group is expected to influence the strength of the S-F bond. Computational studies on related sulfonyl fluorides can provide an estimate for this value. The C-S bond connecting the sulfonyl fluoride group to the aromatic ring is also a critical linkage, and its BDE would provide insight into the stability of the molecule.

It is important to reiterate that the specific quantitative data presented in this article is based on computational studies of structurally similar molecules. Dedicated theoretical and experimental investigations on this compound are required for a precise and validated characterization of its properties.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Aryl Sulfonyl Fluorides

Traditional methods for synthesizing sulfonyl fluorides often rely on the halogen exchange of sulfonyl chlorides with corrosive reagents like potassium bifluoride (KHF₂), which poses challenges for large-scale production and safety. acs.org Consequently, a primary focus of current research is the development of greener, more efficient, and scalable synthetic protocols.

Recent breakthroughs are moving away from harsh reagents and unstable precursors. acs.orgresearchgate.net One sustainable approach involves the use of potassium fluoride (B91410) (KF) as the sole, safer fluorine source. acs.orgsciencedaily.com Efficient protocols have been developed to synthesize sulfonyl fluorides from stable substrates such as thiols and disulfides, using green oxidants. acs.orgsciencedaily.com These methods are scalable and produce non-toxic salts as by-products, minimizing environmental impact. sciencedaily.com

Another significant advancement is the synthesis from sulfonic acids and their salts, which are stable and readily available starting materials. nih.gov This strategy avoids the need for oxidation steps or reactive intermediates. nih.gov One-pot, two-step protocols have been developed that convert sulfonic acids to sulfonyl fluorides using reagents like cyanuric chloride followed by a fluoride source, or via direct deoxyfluorination with bench-stable solids like Xtalfluor-E®. nih.govresearchgate.netmdpi.com

Other innovative and sustainable methods that broaden the synthetic toolkit include:

Mechanochemical Synthesis : This solvent-minimal approach reduces reaction times and simplifies operational conditions, offering a powerful and sustainable alternative to conventional solution-based methods. researchgate.net

Visible-Light-Mediated Synthesis : Using arylazo sulfones as precursors, this method leverages visible light to generate the desired products, often without the need for a photocatalyst. researchgate.net

Catalyst-Free Synthesis : A method using aryltriazenes as starting materials in a one-pot, multi-component reaction provides an efficient and operationally simple route to a variety of sulfonyl fluorides. researchgate.net

Flow-Through Synthesis : The synthesis of amino acid and peptidic sulfonyl fluorides has been achieved using flow-through systems, demonstrating the adaptability of modern techniques to this class of compounds. researchgate.net

Table 1: Comparison of Novel Synthetic Routes for Aryl Sulfonyl Fluorides

| Starting Material | Key Reagents/Conditions | Advantages |

|---|---|---|

| Thiols/Disulfides | Potassium Fluoride (KF), Green Oxidant (e.g., NaOCl·5H₂O) | Sustainable, scalable, uses stable substrates, non-toxic by-products. acs.orgsciencedaily.com |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E®; Cyanuric chloride & KHF₂ | Utilizes stable, accessible starting materials; avoids oxidation steps. nih.govresearchgate.net |

| Arylazo Sulfones | Visible Light, K₂S₂O₅, N-fluorobenzenesulfonimide (NFSI) | Photocatalyst-free, uses light as a sustainable energy source. researchgate.net |

| Aryltriazenes | DABSO, NFSI, TFA | Metal- and catalyst-free, simple reaction conditions, high yields. researchgate.net |

| Aryl Iodides | Pd(OAc)₂, CataCXium A, Selectfluor | Catalytic method for functionalizing aryl halides. mdpi.comresearchgate.net |

Exploration of Unprecedented Reactivity and Selectivity in Organic Transformations

The sulfonyl fluoride moiety is increasingly recognized not just as a stable functional group but as a highly versatile reactive handle for complex molecular assembly. acs.org Its role as a connector in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is a prime example, enabling the robust linkage of molecules. researchgate.netsciencedaily.com This has positioned compounds like 2-Methoxy-4-nitrobenzenesulfonyl fluoride as valuable building blocks for linking small molecules to proteins and nucleic acids. sigmaaldrich.comchemicalbook.com

Research has identified arylsulfonyl fluorides as exceptionally efficient and selective electrophiles for the affinity labeling of proteins. nih.gov In one study, a multivalent arylsulfonyl fluoride probe demonstrated superior performance in selectively labeling and enriching a target protein from a complex cell lysate, even outperforming traditional photoaffinity labels. nih.gov Mass spectrometry analysis revealed that the arylsulfonyl fluoride group can covalently modify multiple amino acid residues within the ligand-binding site of a target protein, highlighting its utility for capturing and identifying unknown protein targets. nih.gov

Furthermore, the specific substitution pattern on the aromatic ring can unlock unique reactivity. Studies on 2-nitrobenzenesulfonyl fluoride and its derivatives have revealed that the ortho configuration of the nitro and sulfonyl fluoride groups is critical for potent antibacterial activity against pathogens like E. coli. researchgate.netresearchgate.net This activity is believed to stem from the intracellular activation of the compound by bacterial nitroreductase enzymes. researchgate.net This discovery of a new pharmacophore demonstrates how the strategic placement of functional groups can lead to unprecedented biological selectivity and opens a new avenue for developing antibiotics. researchgate.netresearchgate.net

The reactivity of the sulfonyl fluoride group is also being exploited in diversity-oriented synthesis. For instance, 2-substituted-alkynyl-1-sulfonyl fluorides can undergo a variety of click-addition reactions with nucleophiles like amines and halides to rapidly generate libraries of β-substituted alkenyl sulfonyl fluorides, which have shown promise as covalent inhibitors of therapeutic targets like human neutrophil elastase. nih.gov

Expansion of Applications in Materials Science and Polymer Chemistry

The exceptional stability and unique properties imparted by fluorine atoms have made fluoropolymers indispensable in a vast range of sectors, including aerospace, electronics, energy, and medicine. researchgate.netmdpi.com These materials are prized for their chemical and thermal resistance, low friction coefficients, and high durability. researchgate.netmdpi.com Aryl sulfonyl fluorides are poised to play a crucial role in the next generation of these advanced materials.

The primary driver for this expansion is the SuFEx click reaction, which uses sulfonyl fluorides as key building blocks. sciencedaily.com This highly efficient and reliable ligation chemistry allows for the construction of complex polymers and materials under mild conditions. By incorporating functionalized aryl sulfonyl fluorides like this compound as monomers or cross-linkers, chemists can design and synthesize novel polymers with precisely tailored properties.

Future research in this area is focused on leveraging aryl sulfonyl fluorides to create:

High-Performance Polymers : Synthesizing new classes of fluoropolymers with enhanced thermal stability, chemical inertness, and specific mechanical properties for demanding applications in construction, automotive, and aerospace industries. researchgate.net

Smart Materials : Developing electroactive fluorinated polymers, such as those based on polyvinylidene fluoride (PVDF), for applications in sensors, actuators, and medical devices. mdpi.com The piezoelectric, pyroelectric, and ferroelectric properties of these materials are of particular interest. mdpi.com

Advanced Coatings : Formulating paints and coatings with superior anti-graffiti, anti-wetting, and anti-biofouling properties. researchgate.net

Energy Materials : Creating components for fuel cell membranes and high-capacity rechargeable batteries, where the chemical resistance of fluoropolymers is a critical advantage. researchgate.net

Integration of Computational Design for Tailored Reactivity and Specificity

As the complexity of molecular targets increases, computational chemistry has become an indispensable tool for accelerating the design and discovery process. For aryl sulfonyl fluorides, computational methods are being integrated to predict and tailor their reactivity and biological specificity.